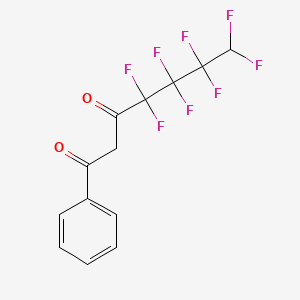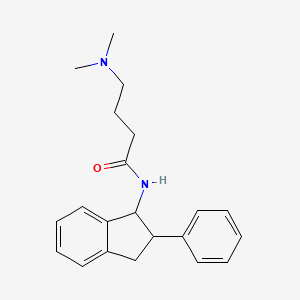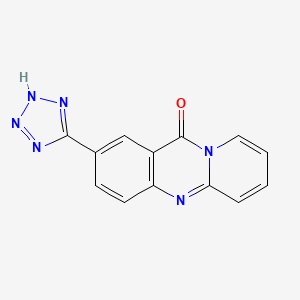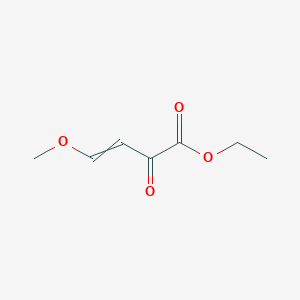
Ptilosarcone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ptilosarcone is a diterpenoid compound isolated from the sea pen Ptilosarcus gurneyi It belongs to the class of briaranes, which are known for their complex structures and biological activities
準備方法
Synthetic Routes and Reaction Conditions: Ptilosarcone can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthetic route typically involves the formation of the core diterpenoid structure, followed by the introduction of specific functional groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, such as the sea pen Ptilosarcus gurneyi. The process includes solvent extraction, chromatography, and crystallization to obtain pure this compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound.
化学反応の分析
Types of Reactions: Ptilosarcone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ptilosarcenone, a related diterpenoid compound.
Reduction: Reduction reactions can modify the functional groups on this compound, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups, altering the chemical properties of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, such as halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed:
Ptilosarcenone: Formed through oxidation.
Ptilosarcen-12-propionate and Ptilosarcen-12-acetate: Formed through esterification reactions.
科学的研究の応用
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.
Biology: Investigated for its biological activities, including potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ptilosarcone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of cellular signaling pathways, leading to changes in gene expression and protein activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress response and inflammation regulation.
類似化合物との比較
Ptilosarcone is unique among diterpenoid briaranes due to its specific structure and reactivity. Similar compounds include:
Ptilosarcenone: A related diterpenoid formed through the oxidation of this compound.
Briaranes from other octocorals: Compounds with similar structures but different functional groups and biological activities.
特性
CAS番号 |
64597-86-0 |
|---|---|
分子式 |
C28H37ClO10 |
分子量 |
569.0 g/mol |
IUPAC名 |
[(1S,2S,3R,4R,7R,8S,10Z,12S,13R,14S,17R)-2,12-diacetyloxy-8-chloro-3-hydroxy-4,13,17-trimethyl-9-methylidene-5,16-dioxo-6-oxatricyclo[11.4.0.03,7]heptadec-10-en-14-yl] butanoate |
InChI |
InChI=1S/C28H37ClO10/c1-8-9-21(33)38-20-12-18(32)14(3)22-24(37-17(6)31)28(35)15(4)26(34)39-25(28)23(29)13(2)10-11-19(27(20,22)7)36-16(5)30/h10-11,14-15,19-20,22-25,35H,2,8-9,12H2,1,3-7H3/b11-10-/t14-,15-,19-,20-,22+,23-,24-,25-,27-,28+/m0/s1 |
InChIキー |
HMDJRTOEGJOHTB-UUVKGRLKSA-N |
異性体SMILES |
CCCC(=O)O[C@H]1CC(=O)[C@@H]([C@H]2[C@]1([C@H](/C=C\C(=C)[C@@H]([C@H]3[C@]([C@H]2OC(=O)C)([C@H](C(=O)O3)C)O)Cl)OC(=O)C)C)C |
正規SMILES |
CCCC(=O)OC1CC(=O)C(C2C1(C(C=CC(=C)C(C3C(C2OC(=O)C)(C(C(=O)O3)C)O)Cl)OC(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate](/img/structure/B14497690.png)



![1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene](/img/structure/B14497718.png)



![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)


![2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile](/img/structure/B14497761.png)


